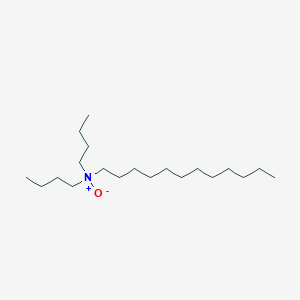
N,N-Dibutyldodecan-1-amine N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dibutyldodecan-1-amine N-oxide is a tertiary amine oxide, a class of compounds characterized by the presence of a nitrogen-oxygen coordinate covalent bond. This compound is known for its surfactant properties, making it useful in various industrial and consumer applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibutyldodecan-1-amine N-oxide typically involves the oxidation of the corresponding tertiary amine. The most common oxidizing agents used are hydrogen peroxide and peracids. The reaction is carried out under mild conditions, often at room temperature, to avoid decomposition of the product .
Industrial Production Methods: In industrial settings, the oxidation process is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The use of catalysts, such as rhenium-based catalysts, can further enhance the efficiency of the oxidation process .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form various nitrogen oxides.
Reduction: It can be reduced back to the corresponding tertiary amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxygen atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under mild conditions.
Major Products Formed:
Oxidation: Higher nitrogen oxides.
Reduction: Tertiary amine.
Substitution: Substituted amine derivatives.
Aplicaciones Científicas De Investigación
N,N-Dibutyldodecan-1-amine N-oxide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the solubilization of proteins and the study of macromolecular interactions.
Medicine: Investigated for its potential antimicrobial properties and its role in drug delivery systems.
Mecanismo De Acción
The primary mechanism of action of N,N-Dibutyldodecan-1-amine N-oxide involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different phases. This property is particularly useful in emulsification and solubilization processes .
Comparación Con Compuestos Similares
- N,N-Dimethyldodecan-1-amine N-oxide
- Lauryldimethylamine oxide
- N,N-Dimethyl-1-dodecylamine N-oxide
Comparison: N,N-Dibutyldodecan-1-amine N-oxide is unique due to its longer alkyl chain and the presence of butyl groups, which enhance its hydrophobic properties compared to similar compounds like N,N-Dimethyldodecan-1-amine N-oxide . This makes it more effective in applications requiring strong surfactant properties.
Propiedades
Número CAS |
104593-40-0 |
|---|---|
Fórmula molecular |
C20H43NO |
Peso molecular |
313.6 g/mol |
Nombre IUPAC |
N,N-dibutyldodecan-1-amine oxide |
InChI |
InChI=1S/C20H43NO/c1-4-7-10-11-12-13-14-15-16-17-20-21(22,18-8-5-2)19-9-6-3/h4-20H2,1-3H3 |
Clave InChI |
UUALFINSILHDRC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC[N+](CCCC)(CCCC)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-N-methylacetamide](/img/structure/B14336823.png)
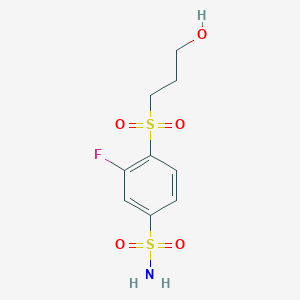

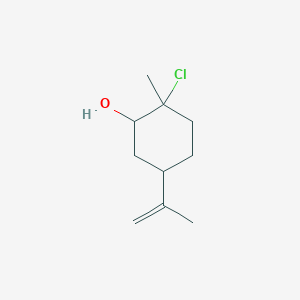
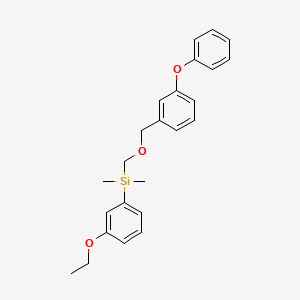
![N-Methyl-N'-[2-(3-phenoxyphenyl)propan-2-yl]-N-phenylurea](/img/structure/B14336864.png)
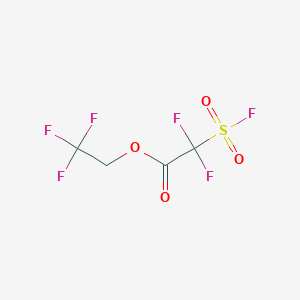
![N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]tetradecanamide](/img/structure/B14336870.png)

![Trimethylsilyl [(2-chloro-2-oxoethyl)sulfanyl]acetate](/img/structure/B14336880.png)
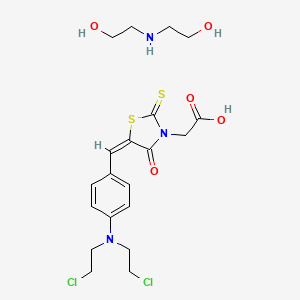
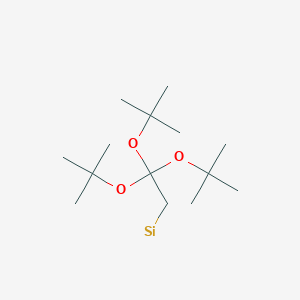
![2-[(3-Chlorophenyl)sulfanyl]aniline](/img/structure/B14336886.png)
![Benzene, 1,1'-[cyclohexylidenebis(sulfonyl)]bis-](/img/structure/B14336887.png)
